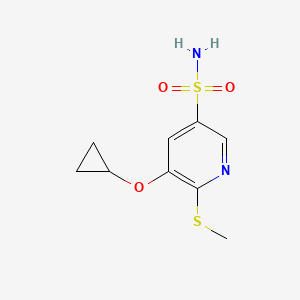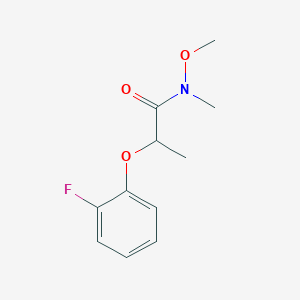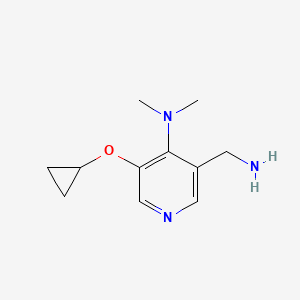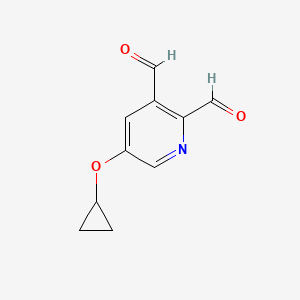
oxalic acid;1-(pyridin-4-ylmethyl)pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid;1-(pyridin-4-ylmethyl)pyrrole-2-carbaldehyde is a compound that combines the properties of oxalic acid and a pyrrole derivative. This compound is of interest due to its unique chemical structure, which includes a pyrrole ring substituted with a pyridin-4-ylmethyl group and an aldehyde functional group at the 2-position. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-(pyridin-4-ylmethyl)pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of pyrrole-2-carbaldehyde with pyridin-4-ylmethylamine in the presence of oxalic acid. This reaction typically takes place in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 80°C) and under an inert atmosphere . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1-(pyridin-4-ylmethyl)pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acid derivative.
Reduction: Pyrrole-2-methanol derivative.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Oxalic acid;1-(pyridin-4-ylmethyl)pyrrole-2-carbaldehyde has several scientific research applications:
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of oxalic acid;1-(pyridin-4-ylmethyl)pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The pyrrole ring and the pyridin-4-ylmethyl group can participate in various binding interactions with enzymes, receptors, or other biomolecules. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential modulation of their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Pyrrole-2-carbaldehyde: A simpler analog without the pyridin-4-ylmethyl group.
Pyridin-4-ylmethylamine: A compound lacking the pyrrole ring and aldehyde group.
Pyrrole-2-carboxylic acid: An oxidized form of pyrrole-2-carbaldehyde.
Uniqueness
Oxalic acid;1-(pyridin-4-ylmethyl)pyrrole-2-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C24H22N4O6 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
oxalic acid;1-(pyridin-4-ylmethyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/2C11H10N2O.C2H2O4/c2*14-9-11-2-1-7-13(11)8-10-3-5-12-6-4-10;3-1(4)2(5)6/h2*1-7,9H,8H2;(H,3,4)(H,5,6) |
InChI Key |
TXZKCKRXMQYZKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=C1)C=O)CC2=CC=NC=C2.C1=CN(C(=C1)C=O)CC2=CC=NC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-1,2-diol](/img/structure/B14805753.png)



![2-(benzhydrylideneamino)-1-[(1S)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone](/img/structure/B14805783.png)
![N'-[2-(4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide](/img/structure/B14805786.png)

![cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14805797.png)



